Lenalidomide-CO-PEG4-C2-azide is a chemical compound that integrates lenalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The azide group facilitates specific conjugation reactions, enhancing the compound's ability to interact with target proteins and biomolecules, which is crucial for therapeutic applications in cancer and other diseases characterized by protein dysregulation.
Lenalidomide is a derivative of thalidomide and has been classified as an immunomodulatory drug. It is primarily used in treating multiple myeloma and certain lymphomas. The addition of the PEG4-C2-azide structure enhances its therapeutic potential by improving solubility and enabling targeted delivery mechanisms. Lenalidomide-CO-PEG4-C2-azide can be classified under the category of bioconjugates, specifically designed for targeted therapy.
The synthesis of Lenalidomide-CO-PEG4-C2-azide typically involves several key steps:
These steps can vary based on specific laboratory protocols but generally follow established synthetic organic chemistry practices.
The molecular structure of Lenalidomide-CO-PEG4-C2-azide features:
The molecular formula can be represented as CHNO with a molecular weight of approximately 398.46 g/mol.
Lenalidomide-CO-PEG4-C2-azide participates in various chemical reactions that are pivotal for its application in targeted therapy:
The mechanism of action for Lenalidomide-CO-PEG4-C2-azide primarily revolves around its role as a PROTAC:
Lenalidomide-CO-PEG4-C2-azide exhibits several important physical and chemical properties:
These properties make it suitable for various scientific applications, particularly in drug development and protein interaction studies.
Lenalidomide-CO-PEG4-C2-azide has several notable applications:
Targeted Protein Degradation (TPD) leverages the cell’s natural protein-quality-control machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules comprising three elements:
Upon cellular entry, the PROTAC forms a ternary complex between the E3 ligase and the target protein. This proximity enables the transfer of ubiquitin (Ub) chains to the target, marking it for recognition and destruction by the 26S proteasome. Crucially, PROTACs act catalytically, enabling degradation at sub-stoichiometric concentrations and targeting proteins traditionally considered "undruggable" [8].
Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is a clinically validated E3 ligase target due to its high druggability by immunomodulatory drugs (IMiDs) like lenalidomide. Lenalidomide binds CRBN’s tri-Trp pocket, altering its substrate specificity and enabling recruitment of neo-substrates such as IKZF1/3 transcription factors. This mechanistic insight underpins the use of lenalidomide derivatives as E3 ligase-recruiting warheads in PROTACs [8]. The binding of IMiDs to CRBN is mediated primarily through the glutarimide ring, while solvent-exposed regions of the phthalimide ring allow linker attachment without disrupting ternary complex formation [8].
First-generation IMiDs (thalidomide, lenalidomide, pomalidomide) lacked dedicated linker attachment points. To enable PROTAC conjugation, chemists engineered derivatives with exit vectors from the phthalimide ring. Lenalidomide-CO-PEG4-C2-azide exemplifies an advanced linker-functionalized CRBN ligand designed for:
Table 1: Evolution of Lenalidomide-Based E3 Ligase Ligands for TPD
| Derivative | Linker Type | Terminal Group | Molecular Weight (g/mol) | Key Advancement |
|---|---|---|---|---|
| Lenalidomide (parent) | None | N/A | 259.26 | Native CRBN binder |
| Lenalidomide 4'-PEG1-azide | PEG1 | Azide | 372.39 | Short hydrophilic spacer |
| Lenalidomide 4'-PEG2-azide | PEG2 | Azide | 416.44 | Extended flexibility |
| Lenalidomide-CO-PEG4-C2-azide | PEG4 | Azide | 532.55 | Maximized solubility & reach |
| C5-Lenalidomide-dipiperazine | Rigid dipiperazine | Amine (HCl salt) | N/A | Alternative exit vector |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: